(4-Chloro-3,5-dimethylpyridin-2-yl)methanol Hydrochloride
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Overview
Description
(4-Chloro-3,5-dimethylpyridin-2-yl)methanol Hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO and a molecular weight of 208.09 g/mol . It is a derivative of pyridine, a base structure present in many biologically active compounds like vitamins niacin and pyridoxal . This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by treatment with formaldehyde and a reducing agent like sodium borohydride .
Industrial Production Methods
In industrial settings, the production of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol Hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,5-dimethylpyridin-2-yl)methanol Hydrochloride undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .
Scientific Research Applications
(4-Chloro-3,5-dimethylpyridin-2-yl)methanol Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3,5-dimethylpyridin-2-yl)methanol: The free base form of the hydrochloride salt.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride: A similar compound with a methoxy group at the 4-position.
4-Chloro-2-pyridinemethanol: A related compound with a hydroxymethyl group at the 2-position and a chlorine atom at the 4-position.
Uniqueness
(4-Chloro-3,5-dimethylpyridin-2-yl)methanol Hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
(4-chloro-3,5-dimethylpyridin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-5-3-10-7(4-11)6(2)8(5)9;/h3,11H,4H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMKIVZVJKYQTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143016-70-0 |
Source
|
Record name | 2-Pyridinemethanol, 4-chloro-3,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143016-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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